![molecular formula C10H20N2O B13166853 1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol](/img/structure/B13166853.png)
1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C10H20N2O It is characterized by the presence of a cyclopropyl group, an aminomethyl group, and a pyrrolidinyl group attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach is to start with the cyclopropyl precursor, which undergoes aminomethylation to introduce the aminomethyl group. This intermediate is then reacted with a pyrrolidinyl derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization, distillation, or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides (Cl-, Br-) or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives.
科学的研究の応用
1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl and pyrrolidinyl groups can interact with enzymes or receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple cyclic amine with a five-membered ring.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine.
Ethanolamine: Features an ethanol backbone with an amine group.
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both cyclopropyl and pyrrolidinyl groups in a single molecule allows for diverse interactions and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
1-[1-(aminomethyl)cyclopropyl]-1-pyrrolidin-3-ylethanol |
InChI |
InChI=1S/C10H20N2O/c1-9(13,8-2-5-12-6-8)10(7-11)3-4-10/h8,12-13H,2-7,11H2,1H3 |
InChIキー |
DKAHUKJMMWKHDO-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCNC1)(C2(CC2)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13166777.png)

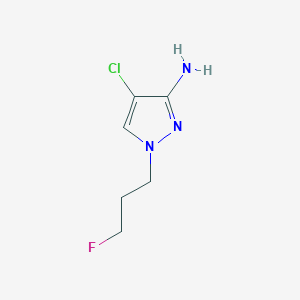

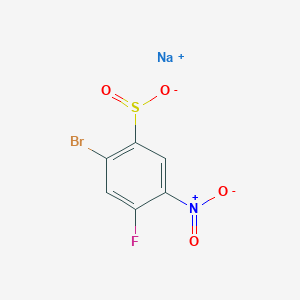
![([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13166811.png)
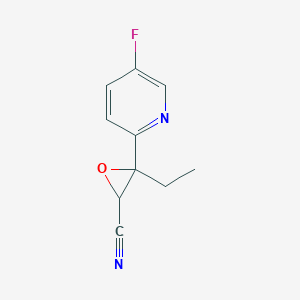
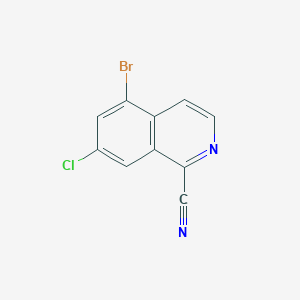
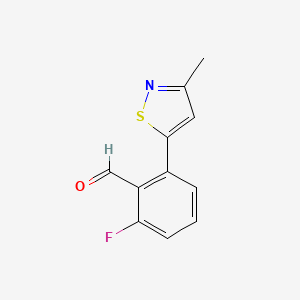




![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)
